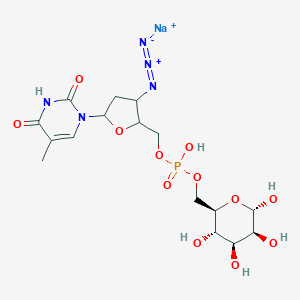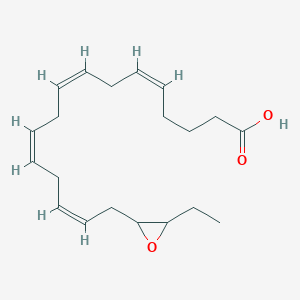![molecular formula C20H29Cl2NO4 B235906 3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione CAS No. 138935-82-7](/img/structure/B235906.png)
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.
Applications De Recherche Scientifique
Chemosensor Development
This compound's derivatives have been used in the synthesis and characterization of chemosensors for transition metal ions. For example, ligands like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its variants have shown remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This kind of application demonstrates the potential of these derivatives in developing sensitive and selective chemosensors for metal ions detection (Gosavi-Mirkute et al., 2017).
Antimicrobial Activity
Some derivatives have shown significant antimicrobial properties. For instance, compounds synthesized from reactions involving 2,3-dichloro-1,4-naphthoquinone demonstrated good antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida tenuis. This suggests their potential use in developing new antimicrobial agents (Voskienė et al., 2011).
Antifungal and Antibacterial Agents
Several studies have explored the synthesis of novel derivatives for potential use as antifungal and antibacterial agents. For example, compounds like 2-chloro-3-(pyrrolidin-1-yl)naphthalene-1,4-dione have shown potent antifungal activity, outperforming some clinically prevalent drugs. These findings are significant for the development of new chemotherapeutic agents (Tandon et al., 2010).
Synthesis of Pyrrolidine-2,4-diones
The compound and its related derivatives have been used in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have applications in various fields, including pharmaceuticals and materials science (Mulholland et al., 1972).
Propriétés
Numéro CAS |
138935-82-7 |
|---|---|
Formule moléculaire |
C20H29Cl2NO4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27) |
Clé InChI |
RXKVVHDLUDIYSP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
SMILES canonique |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
Synonymes |
dichlorolissoclimide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


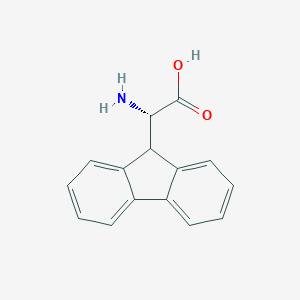


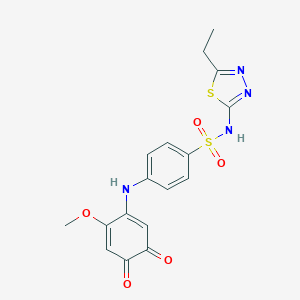
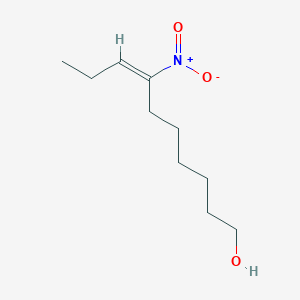

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
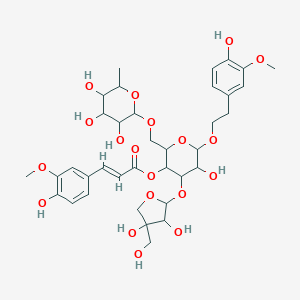

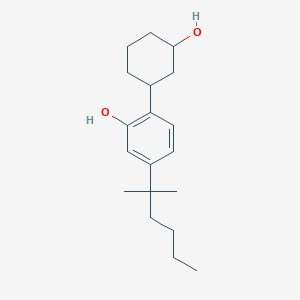
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
